molecular formula C11H9NO5 B8721641 (4-Nitrophenyl)methyl 4-hydroxybut-2-ynoate CAS No. 95967-48-9

(4-Nitrophenyl)methyl 4-hydroxybut-2-ynoate

Cat. No. B8721641
CAS RN: 95967-48-9
M. Wt: 235.19 g/mol
InChI Key: VAKJUXLDEPARLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nitrophenyl)methyl 4-hydroxybut-2-ynoate is a useful research compound. Its molecular formula is C11H9NO5 and its molecular weight is 235.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Nitrophenyl)methyl 4-hydroxybut-2-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nitrophenyl)methyl 4-hydroxybut-2-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95967-48-9

Product Name

(4-Nitrophenyl)methyl 4-hydroxybut-2-ynoate

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

(4-nitrophenyl)methyl 4-hydroxybut-2-ynoate

InChI

InChI=1S/C11H9NO5/c13-7-1-2-11(14)17-8-9-3-5-10(6-4-9)12(15)16/h3-6,13H,7-8H2

InChI Key

VAKJUXLDEPARLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C#CCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.3 ml (23.2 mmols) of tetrahydro-2-(2-propinyloxy)-2H-pyran [R. A. Earl et al., Organic Syntheses 60, 81 (1981)] in 23 ml of anhydrous tetrahdrofuran was added dropwise to 7.8 ml (23.2 mmols) of a 3 molar solution of ethyl-magnesium bromide in ether at room temperature in the course of 30 minutes. The mixture was then subsequently stirred at room temperature for 1.5 hours. This solution was added dropwise to a well-stirred solution, cooled to -20° C., of 5.0 g (23.2 mmol) of 4-nitrobenzyl chloroformate in 25 ml of tetrahydrofuran in the course of 1.5 hours. The mixture was then subsequently stirred at -15° C. for 30 minutes and at 0° C. for 1.5 hours, and was then left to stand at 0° C. for 12 hours, whereupon the magnesium salts crystallized out. The salts were filtered off, with exclusion of moisture, and washed two times with a little toluene. The filtrate solution was washed 5 times with saturated NaCl solution and dried over MgSO4. The solvent was evaporated off in vacuo, the residue was dissolved in 25 ml of anhydrous methanol and the solution was stirred with 1 ml of the ion exchanger Dowex-50-X4 (H+ form, prewashed with anhydrous methanol) at room temperature for 1 hour. The ion exchanger was separated off, the filtrate solution was concentrated in vacuo and, finally, the residue was dried under a high vacuum. The treatment with the ion exchanger was repeated as described above. The crude product was chromatographed on 300 g of silica gel (toluene:ethyl acetate 4:1) and 2.07 g (38%) of 4-nitrobenzyl 4-hydroxy-2-butinoate were obtained as colorless crystals, melting point: 93°-94° C., RF : 0.27 (toluene:ethyl acetate 4:1).
Quantity
3.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.